(9-Phenyl-9H-carbazol-3-yl)boronic acid
Overview
Description
(9-Phenyl-9H-carbazol-3-yl)boronic acid is a boronic acid derivative of carbazole, characterized by the presence of a phenyl group at the 9-position of the carbazole ring. This compound is a white to off-white solid at room temperature and is slightly soluble in water. It is widely used in organic synthesis, particularly in the formation of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .
Mechanism of Action
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9-Phenyl-9H-carbazol-3-yl)boronic acid. For instance, the compound should be stored in a cool, dark place, sealed in dry conditions . This suggests that exposure to light, heat, or moisture could potentially affect the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Phenyl-9H-carbazol-3-yl)boronic acid typically involves the reaction of 3-bromo-9-phenylcarbazole with trimethyl borate in the presence of a base such as potassium carbonate. The reaction is carried out under inert atmosphere conditions, often at elevated temperatures. The resulting product is then purified through column chromatography to obtain the desired boronic acid .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification steps can be streamlined using automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions: (9-Phenyl-9H-carbazol-3-yl)boronic acid primarily undergoes coupling reactions, such as the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction with aryl halides. This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl halides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials .
Scientific Research Applications
(9-Phenyl-9H-carbazol-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (9-Phenyl-9H-carbazol-2-yl)boronic acid
- (9-Phenyl-9H-carbazol-4-yl)boronic acid
- (9-Phenyl-9H-carbazol-5-yl)boronic acid
Comparison: While these compounds share a similar core structure, the position of the boronic acid group significantly influences their reactivity and applications. (9-Phenyl-9H-carbazol-3-yl)boronic acid is particularly favored for its optimal electronic properties, making it more suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
(9-phenylcarbazol-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJQEUDGBZMPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679966 | |
Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854952-58-2 | |
Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Phenyl-9H-carbazole-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Q1: What is the significance of 9-Phenyl-9H-carbazol-3-ylboronic acid in the context of the presented research?
A1: The research paper [] highlights a novel palladium-catalyzed, ligand-free Suzuki reaction utilizing 9-Phenyl-9H-carbazol-3-ylboronic acid (PCBA) as a key reagent. This compound plays a crucial role in synthesizing N-heteroaryl substituted 9-arylcarbazolyl derivatives. The reaction utilizes environmentally friendly conditions, employing aqueous ethanol as the solvent and oxygen as a reaction promoter, offering a potentially advantageous alternative to traditional Suzuki coupling methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.